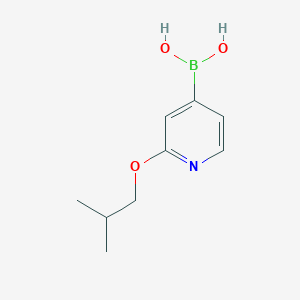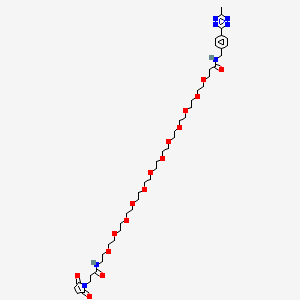
Methyltetrazine-PEG12-Maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG12-Maleimide is a compound used in click chemistry, a field that allows for the rapid and efficient synthesis of complex molecules. This compound is particularly notable for its ability to react specifically with thiols to form stable thioether bonds. The maleimide group in this compound reacts with thiols, while the tetrazine moiety can react with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene .
準備方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG12-Maleimide is synthesized through a series of chemical reactions involving the incorporation of a tetrazine moiety with a PEG (polyethylene glycol) linker and a maleimide group. The synthesis typically involves the following steps:
Preparation of PEG12 Linker: The PEG12 linker is synthesized by polymerizing ethylene glycol units.
Incorporation of Tetrazine Moiety: The tetrazine group is introduced through a reaction with a suitable precursor, such as a tetrazine derivative.
Attachment of Maleimide Group: The maleimide group is attached to the PEG12-tetrazine intermediate through a reaction with a maleimide derivative
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:
Large-scale polymerization: of ethylene glycol units to produce PEG12.
Batch reactions: for the incorporation of tetrazine and maleimide groups.
Purification steps: such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Methyltetrazine-PEG12-Maleimide undergoes several types of chemical reactions:
Click Chemistry Reactions: The tetrazine moiety reacts with strained alkenes in an inverse electron demand Diels-Alder reaction.
Thiol-Maleimide Reactions: The maleimide group reacts with thiols to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Strained alkenes (e.g., trans-cyclooctene), thiols, dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, in solvents like DMSO or DMF
Major Products
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Stable Covalent Linkages: Formed from the reaction of the tetrazine moiety with strained alkenes.
科学的研究の応用
Methyltetrazine-PEG12-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology .
作用機序
The mechanism of action of Methyltetrazine-PEG12-Maleimide involves:
類似化合物との比較
Similar Compounds
Methyltetrazine-PEG4-Maleimide: Similar in structure but with a shorter PEG linker.
Tetrazine-PEG-Maleimide: Variants with different PEG lengths and functional groups
Uniqueness
Methyltetrazine-PEG12-Maleimide is unique due to its longer PEG12 linker, which provides enhanced water solubility and reduced aggregation. This makes it particularly useful in biological applications where solubility and stability are crucial .
特性
分子式 |
C44H69N7O16 |
|---|---|
分子量 |
952.1 g/mol |
IUPAC名 |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C44H69N7O16/c1-37-47-49-44(50-48-37)39-4-2-38(3-5-39)36-46-41(53)9-12-56-14-16-58-18-20-60-22-24-62-26-28-64-30-32-66-34-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-57-13-10-45-40(52)8-11-51-42(54)6-7-43(51)55/h2-7H,8-36H2,1H3,(H,45,52)(H,46,53) |
InChIキー |
UBGCSXQCWCGAGX-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


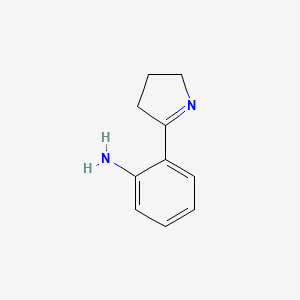
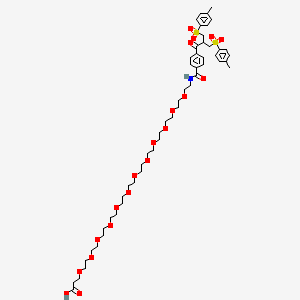
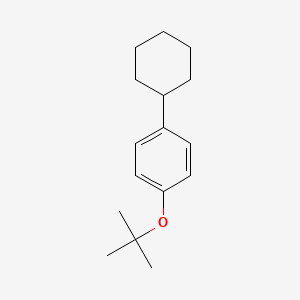
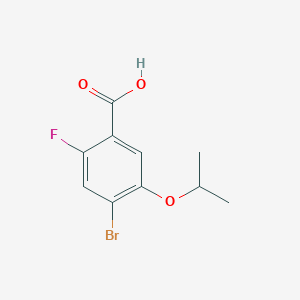
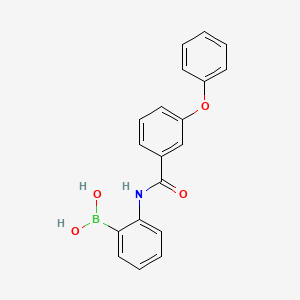
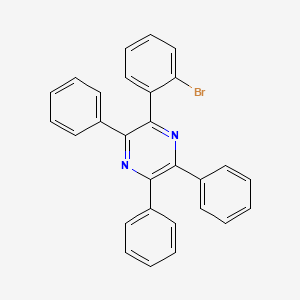
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
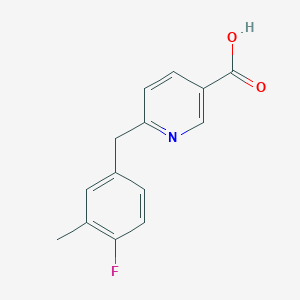
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)
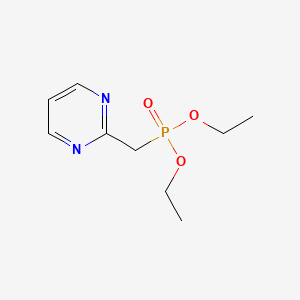
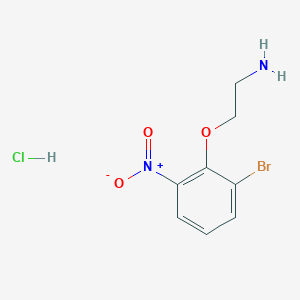
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
